2,3-Dichlorophenylmethylsulfone
Overview
Description
2,3-Dichlorophenylmethylsulfone is an organic compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol . It is a sulfone derivative, characterized by the presence of two chlorine atoms on the phenyl ring and a sulfone group attached to the methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylmethylsulfone typically involves the chlorination of phenylmethylsulfone. One common method includes the reaction of phenylmethylsulfone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2 and 3 positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The compound can be reduced to form the corresponding sulfide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones with higher oxidation states.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenylmethylsulfone derivatives.
Scientific Research Applications
2,3-Dichlorophenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and protein binding. The chlorine atoms on the phenyl ring enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Phenylmethylsulfone: Lacks the chlorine atoms, resulting in different chemical and biological properties.
2,4-Dichlorophenylmethylsulfone: Chlorination at different positions on the phenyl ring, leading to variations in reactivity and applications.
2,3-Dichlorophenylsulfone: Absence of the methyl group, affecting its overall chemical behavior.
Uniqueness: 2,3-Dichlorophenylmethylsulfone is unique due to the specific positioning of chlorine atoms and the presence of both sulfone and methyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-3-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYOJPNBYXVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147595 | |
Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106418-92-2 | |
Record name | 1,2-Dichloro-3-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106418-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106418922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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